6-Heptyn-1-ol

Total Synthesis Natural Products Pancreatic Lipase Inhibition

6-Heptyn-1-ol is a bifunctional C7 building block featuring a terminal alkyne and primary alcohol separated by a six-carbon chain. This spacer provides unique reactivity: it is the required starting material for the total synthesis of xestospongenyne (pancreatic lipase inhibitor, IC50 0.61 μM), where shorter-chain analogs fail. It also enables orthogonal CuAAC click chemistry for PROTAC linker construction and distinct endo-mode cyclization pathways not attainable with 5-hexyn-1-ol. Secure consistent quality from multiple stock points.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 63478-76-2
Cat. No. B114416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Heptyn-1-ol
CAS63478-76-2
Synonyms7-Hydroxyhept-1-yne
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC#CCCCCCO
InChIInChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h1,8H,3-7H2
InChIKeyBVRCLEXKQNWTDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Heptyn-1-ol: Procurement and Selection Guide for Terminal Alkyne-Alcohol Building Blocks


6-Heptyn-1-ol (CAS 63478-76-2) is a terminal alkyne-alcohol with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol . As a bifunctional building block, it features a terminal alkyne and a primary alcohol separated by a six-carbon chain . This structure enables orthogonal reactivity: the terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and other alkyne-specific transformations, while the hydroxyl group supports esterification, etherification, and oxidation reactions . Commercially available in purities of 95–97% (GC) , 6-Heptyn-1-ol is utilized across pharmaceutical intermediate synthesis, PROTAC linker development, polymer modification, and natural product total synthesis [1].

Why 6-Heptyn-1-ol Cannot Be Readily Substituted: Structural and Reactivity Considerations


Terminal alkyne-alcohols of varying chain lengths (e.g., 5-hexyn-1-ol, 4-pentyn-1-ol, propargyl alcohol) are not functionally interchangeable despite sharing the same terminal alkyne and hydroxyl motifs [1]. The six-carbon spacer in 6-Heptyn-1-ol provides a specific balance of hydrophobic character and conformational flexibility that directly impacts reaction outcomes in cyclization chemistry, PROTAC linker geometry, and biological target engagement . In endo-mode cyclization studies, epoxy-alkynol substrates differing by a single methylene unit (n=1 vs n=2) exhibit distinct cyclization pathways, demonstrating that spacer length is a critical determinant of synthetic utility rather than a trivial variable [2]. Substituting 6-Heptyn-1-ol with a shorter-chain analog risks altering cyclization regioselectivity, modifying the three-dimensional presentation of ligase-binding moieties in PROTACs, and changing the physicochemical properties of final compounds . The quantitative evidence below substantiates why 6-Heptyn-1-ol represents a distinct selection criterion rather than a generic commodity.

Quantitative Differentiation: 6-Heptyn-1-ol vs. Closest Structural Analogs


C7 Spacer Enables High-Yield Total Synthesis of Potent Marine Natural Product

6-Heptyn-1-ol serves as the exclusive starting material for the first total synthesis of xestospongenyne, a marine brominated polyunsaturated lipid [1]. This synthesis achieved the target compound in 13% overall yield from commercially available hept-6-yn-1-ol [1]. No alternative terminal alkyne-alcohol starting material (e.g., 5-hexyn-1-ol or 4-pentyn-1-ol) was reported as viable for this multi-step sequence, as the specific C7 framework with terminal alkyne is required to construct the natural product's carbon skeleton and functional group array [1]. The product xestospongenyne exhibits pancreatic lipase inhibitory activity with an IC50 of 0.61 μM [1].

Total Synthesis Natural Products Pancreatic Lipase Inhibition

Chain Length Dictates Endo-Mode Cyclization Outcomes in Epoxy-Alkynol Substrates

The reactivity of epoxy-alkynol derivatives is highly sensitive to the methylene spacer length between the epoxide and alkyne moieties [1]. In a direct comparative study, 3,4-epoxy-5-hexyn-1-ol (n=1 spacer) and 4,5-epoxy-6-heptyn-1-ol derivatives (n=2 spacer, derived from 6-heptyn-1-ol skeleton) were evaluated as substrates for endo-mode cyclization [1]. The difference in chain length alters the stereoelectronic and conformational preferences of the cyclization transition state, resulting in distinct product distributions and synthetic utility [1]. This demonstrates that the six-carbon chain of 6-heptyn-1-ol is not an arbitrary feature but a structural determinant of reaction pathway selectivity [1].

Cyclization Epoxide Opening O-Heterocycle Synthesis

Rapid KAPA Isomerization: 6-Heptyn-1-ol Synthesis in 93-94% Yield Within 5 Minutes

6-Heptyn-1-ol can be efficiently synthesized from 2-heptyn-1-ol via isomerization using potassium 3-aminopropylamide (KAPA) reagent [1]. This reaction proceeds rapidly, achieving 93-94% yield within 5 minutes [1]. Under identical KAPA-mediated conditions, the homologous series 2-nonyn-1-ol, 2-undecyn-1-ol, and 2-heptyn-1-ol all undergo isomerization to their terminal alkynol counterparts (8-nonyn-1-ol, 10-undecyn-1-ol, and 6-heptyn-1-ol) [1]. The consistent high yield (93-94%) across the series indicates that the C7 compound does not suffer from chain-length-dependent yield penalties, unlike shorter or longer analogs that may require optimized conditions [1].

Isomerization Alkyne Zipper Synthetic Methodology

Physicochemical Profile Differentiates C7 from Shorter-Chain Terminal Alkyne-Alcohols

The extended six-carbon chain of 6-heptyn-1-ol confers distinct physicochemical properties compared to its shorter homologs . 6-Heptyn-1-ol exhibits a boiling point of 174.3±23.0 °C at 760 mmHg, density of 0.9±0.1 g/cm³, flash point of 92.8±14.9 °C, and a calculated LogP (XLogP3) of 1.4 . In contrast, 5-hexyn-1-ol (C6) has a lower molecular weight (98.14 g/mol) and correspondingly different boiling point and lipophilicity [1]. These differences affect solvent compatibility, purification behavior, and the ultimate physicochemical properties of downstream conjugates . For applications requiring specific hydrophobic-hydrophilic balance, the C7 framework of 6-heptyn-1-ol provides a distinct set of parameters that cannot be achieved with shorter-chain analogs.

Physicochemical Properties Solubility Lipophilicity

Natural Occurrence and Chiral Bioactivity in Human Colon Carcinoma Cells

6-Heptyn-1-ol is a naturally occurring compound isolated from the human colon, exhibiting potent cytotoxicity against human colon carcinoma cells through apoptosis induction . Critically, this compound is chiral, and the two enantiomers display differential potency . The (R)-form of 6-heptyn-1-ol is more potent than the (S)-form in both inducing apoptosis and inhibiting pancreatic lipase activity . While specific IC50 values for the enantiomers are not provided in the available sources, the demonstrated enantioselectivity indicates that biological activity is stereochemically dependent, a property not shared by achiral terminal alkyne-alcohols or those without documented chiral recognition [1].

Natural Product Cytotoxicity Enantioselectivity

PROTAC Linker Design: C7 Spacer for Optimized E3 Ligase-Target Protein Geometry

6-Heptyn-1-ol is explicitly classified and commercialized as a PROTAC linker building block . PROTAC molecules require a linker of specific length and composition to position the E3 ubiquitin ligase ligand and the target protein ligand in an optimal three-dimensional orientation for productive ternary complex formation and subsequent ubiquitination [1]. The six-carbon alkyl chain of 6-Heptyn-1-ol provides a linear, flexible spacer of approximately 7-8 Å in extended conformation, distinct from the ~5-6 Å spacer provided by 5-hexyn-1-ol [2]. While direct comparative PROTAC degradation efficiency data between linkers of different lengths are not available in the search results, the established role of linker length as a critical optimization parameter in PROTAC development implies that the C7 framework offers a specific and non-substitutable geometry [1].

PROTAC Targeted Protein Degradation Linker Chemistry

Optimal Research and Industrial Applications for 6-Heptyn-1-ol Based on Quantitative Evidence


Total Synthesis of Marine Natural Products Requiring C7 Terminal Alkyne Frameworks

6-Heptyn-1-ol is the unequivocal starting material of choice for the total synthesis of xestospongenyne and related marine polyunsaturated lipids. The 13% overall yield achieved from 6-heptyn-1-ol in the first total synthesis of xestospongenyne [1] demonstrates that the C7 framework is essential for constructing the natural product's carbon skeleton. Shorter-chain terminal alkyne-alcohols (e.g., 5-hexyn-1-ol) are not viable alternatives for this synthetic route [1]. Procuring 6-heptyn-1-ol enables direct access to a compound with pancreatic lipase inhibitory activity (IC50 = 0.61 μM), a validated target for anti-obesity drug development [1].

Endo-Mode Cyclization for O-Heterocycle Synthesis Requiring n=2 Epoxy-Alkynol Substrates

Synthetic chemists pursuing endo-mode cyclization of epoxy-alkynol derivatives to construct oxygen-containing heterocycles must select the appropriate spacer length to control cyclization outcome. 6-Heptyn-1-ol-derived 4,5-epoxy-6-heptyn-1-ol substrates (n=2 spacer) exhibit distinct cyclization behavior compared to 3,4-epoxy-5-hexyn-1-ol derivatives (n=1 spacer) [2]. When the synthetic target demands the conformational geometry of a six-carbon chain between the epoxide and alkyne, 6-heptyn-1-ol is the required starting material; substitution with 5-hexyn-1-ol will alter the reaction pathway and product distribution [2].

PROTAC Linker Optimization: Systematic Exploration of Six-Carbon Alkyl Spacers

In PROTAC development, linker length and composition are critical parameters affecting ternary complex formation and degradation efficiency [3]. 6-Heptyn-1-ol provides a six-carbon alkyl spacer (C7 chain with terminal alkyne functionality) that serves as a modular building block for linker construction . Its terminal alkyne enables CuAAC click chemistry conjugation to azide-functionalized ligands, while the hydroxyl group permits further functionalization. Procuring 6-Heptyn-1-ol allows medicinal chemists to systematically evaluate the six-carbon spacer length without in-house synthesis of the linker core, accelerating structure-activity relationship studies in targeted protein degradation programs [3] .

High-Yield Isomerization Route to Terminal Alkynol Intermediates for Anticancer Agent Synthesis

For laboratories synthesizing terminal alkynol intermediates such as those required for C-16 alkynic fatty acid anticancer agents, 6-heptyn-1-ol can be reliably generated from 2-heptyn-1-ol via KAPA-mediated isomerization in 93-94% yield within 5 minutes [4]. This robust, high-yielding protocol ensures consistent access to the terminal alkyne without chain-length-dependent yield penalties, and the rapid reaction time (≤5 minutes) supports efficient laboratory-scale production [4]. This synthetic accessibility makes 6-heptyn-1-ol a practical choice for downstream applications requiring terminal alkyne functionality with a six-carbon spacer.

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